1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Starting Materials: 2,4-difluorobenzene and 4-fluorobenzene.
Reaction Conditions: Coupling reactions, such as Suzuki or Heck coupling, to attach the fluorophenyl groups to the pyrazoloquinoline core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions
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Formation of the Pyrazoloquinoline Core:
Starting Materials: 2-aminobenzonitrile and ethyl acetoacetate.
Reaction Conditions: Cyclization reaction under acidic or basic conditions to form the pyrazoloquinoline core.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the pyrazoloquinoline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products:
Oxidation Products: Quinoline derivatives with modified functional groups.
Reduction Products: Reduced forms of the pyrazoloquinoline core.
Substitution Products: Compounds with new substituents replacing the fluorine atoms.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-phenyl-8-methyl-1H-pyrazolo[4,3-c]quinoline: Lacks the additional fluorine atom on the phenyl ring.
1-(2,4-Difluorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline: Substitutes a chlorine atom for one of the fluorine atoms.
Uniqueness: 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific arrangement of fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3/c1-13-2-8-20-17(10-13)23-18(12-27-20)22(14-3-5-15(24)6-4-14)28-29(23)21-9-7-16(25)11-19(21)26/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBYYNFDJIOIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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